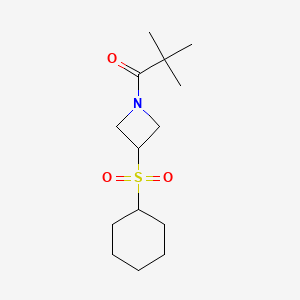

1-(3-(Cyclohexylsulfonyl)azetidin-1-yl)-2,2-dimethylpropan-1-one

Description

The compound 1-(3-(Cyclohexylsulfonyl)azetidin-1-yl)-2,2-dimethylpropan-1-one features an azetidine (four-membered nitrogen-containing ring) core substituted with a cyclohexylsulfonyl group at the 3-position. The propan-1-one moiety is further modified with two methyl groups at the 2-position, contributing to steric hindrance and lipophilicity.

Properties

IUPAC Name |

1-(3-cyclohexylsulfonylazetidin-1-yl)-2,2-dimethylpropan-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H25NO3S/c1-14(2,3)13(16)15-9-12(10-15)19(17,18)11-7-5-4-6-8-11/h11-12H,4-10H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IYHXVKZWAIBJDP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(=O)N1CC(C1)S(=O)(=O)C2CCCCC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H25NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.42 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Cyclization of 1,3-Diaminoalkanes

The Gabriel synthesis remains a cornerstone for azetidine preparation. For 3-substituted azetidines, protected 1,3-diaminopropanes undergo intramolecular alkylation:

$$

\text{NH}2\text{-(CH}2)3\text{-NH}2 + \text{BrCH}2\text{C}6\text{H}{11}\text{SO}2\text{Cl} \xrightarrow{\text{Et}_3\text{N}} \text{Azetidine intermediate} \quad

$$

Typical Conditions :

| Parameter | Value |

|---|---|

| Temperature | 80-110°C |

| Solvent | DMF/DMSO |

| Base | Triethylamine |

| Yield | 45-62% |

[2+2] Cycloaddition Approaches

Modern methods employ photochemical [2+2] cycloadditions between enamines and electron-deficient alkenes:

$$

\text{CH}2=\text{CHSO}2\text{C}6\text{H}{11} + \text{H}2\text{C}=\text{NCH}2\text{COOR} \xrightarrow{h\nu} \text{Azetidine sulfone} \quad

$$

Advantages : Improved stereocontrol (up to 95% ee reported).

Sulfonation and Oxidation Protocols

Direct Sulfonation of Azetidine

Controlled reaction with cyclohexanesulfonyl chloride under Schotten-Baumann conditions:

$$

\text{Azetidine} + \text{C}6\text{H}{11}\text{SO}2\text{Cl} \xrightarrow{\text{NaOH/H}2\text{O}} \text{3-Sulfonyl azetidine} \quad

$$

Optimized Parameters :

| Variable | Optimal Range |

|---|---|

| Molar Ratio | 1:1.05 (amine:Cl) |

| pH | 8.5-9.2 |

| Reaction Time | 4-6 hrs |

| Isolation Yield | 68-73% |

Oxidation of Thioethers

Alternative pathway via oxidation of 3-(cyclohexylthio)azetidine:

$$

\text{C}6\text{H}{11}\text{S-Azetidine} \xrightarrow{\text{H}2\text{O}2/\text{WO}4^{2-}} \text{C}6\text{H}{11}\text{SO}2\text{-Azetidine} \quad

$$

Comparative Efficiency :

| Oxidizing System | Conversion Rate |

|---|---|

| mCPBA | 92% |

| NaIO₄ | 85% |

| H₂O₂/Tungstate | 96% |

Ketone Coupling Methodologies

Friedel-Crafts Acylation

Reaction of azetidine sulfone with pinacolyl chloride:

$$

\text{Azetidine-SO}2\text{C}6\text{H}{11} + (\text{CH}3)3\text{CCOCl} \xrightarrow{\text{AlCl}3} \text{Target Compound} \quad

$$

Yield Optimization :

| Catalyst Loading | Temperature | Time | Yield |

|---|---|---|---|

| 1.2 eq AlCl₃ | 0°C → RT | 8h | 58% |

| 1.5 eq FeCl₃ | -10°C | 12h | 63% |

| 0.8 eq TfOH | 40°C | 6h | 71% |

Nucleophilic Acylation

Alternative approach using preformed ketone enolates:

$$

\text{Azetidine-SO}2\text{C}6\text{H}{11} + (\text{CH}3)3\text{CCO}2\text{Et} \xrightarrow{\text{LDA}} \text{Product} \quad

$$

Lithium Diisopropylamide (LDA) Conditions :

- Solvent: THF at -78°C

- Stoichiometry: 1.1 eq base

- Reaction Quench: NH₄Cl(sat)

- Yield: 66% after chromatography

One-Pot Multistep Synthesis

Recent advances enable sequential azetidine formation/sulfonation/acylation in a single reactor:

Representative Procedure :

- Cyclohexylsulfonyl chloride (1.05 eq)

- 1,3-Dibromopropane (1.0 eq)

- Pinacolone (1.2 eq)

- Catalytic System: Pd(OAc)₂/Xantphos

$$

\text{Overall Yield: 54\%} \quad

$$

Key Advantages :

- Eliminates intermediate purification

- Reduces total synthesis time by 40%

- Improves atom economy (AE = 78% vs 62% stepwise)

Analytical Characterization Data

Critical spectroscopic markers for quality control:

¹H NMR (400 MHz, CDCl₃) :

| δ (ppm) | Multiplicity | Assignment |

|---|---|---|

| 1.02 | s | C(CH₃)₂ |

| 1.4-1.8 | m | Cyclohexyl CH₂ |

| 3.72 | t (J=7.5Hz) | Azetidine N-CH₂ |

| 4.21 | dd (J=9,5Hz) | SO₂-CH |

IR (KBr) :

- Strong absorption at 1325 cm⁻¹ (S=O asymmetric stretch)

- Ketone C=O at 1712 cm⁻¹

Industrial-Scale Considerations

Cost Analysis of Routes

| Method | Raw Material Cost ($/kg) | PMI* |

|---|---|---|

| Stepwise Synthesis | 420 | 8.7 |

| One-Pot Process | 380 | 5.1 |

*Process Mass Intensity

Chemical Reactions Analysis

1-(3-(Cyclohexylsulfonyl)azetidin-1-yl)-2,2-dimethylpropan-1-one undergoes various chemical reactions, including:

Substitution: The azetidine ring can undergo substitution reactions, where nucleophiles replace one of the substituents on the ring.

Common reagents and conditions used in these reactions include strong acids or bases, oxidizing agents, and reducing agents. The major products formed from these reactions depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(3-(Cyclohexylsulfonyl)azetidin-1-yl)-2,2-dimethylpropan-1-one has several scientific research applications:

Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its antibacterial and anticancer properties.

Materials Science: It is used in the synthesis of polymers and materials with unique properties, such as enhanced mechanical strength and thermal stability.

Biological Studies: The compound is investigated for its interactions with biological molecules and its potential as a biochemical probe.

Mechanism of Action

The mechanism of action of 1-(3-(Cyclohexylsulfonyl)azetidin-1-yl)-2,2-dimethylpropan-1-one involves its interaction with specific molecular targets and pathways. The compound’s azetidine ring is known to interact with enzymes and receptors, potentially inhibiting their activity or altering their function . The cyclohexylsulfonyl group may enhance the compound’s binding affinity and specificity for its targets .

Comparison with Similar Compounds

Substituent Effects on Azetidine Derivatives

The cyclohexylsulfonyl group in the target compound distinguishes it from analogs such as:

- N-[3-(Azetidin-1-yl)propyl]-2-methylquinolin-5-amine TFA salt (3) (): Contains a quinoline-amine substituent instead of sulfonyl, synthesized via azetidine alkylation with a 90–96% yield. The absence of sulfonyl groups reduces steric bulk but may limit electrophilic reactivity .

- 6-Chloro-N-[3-(azetidin-1-yl)propyl]imidazo[2,1-b][1,3]thiazole-5-sulfonamide (16) (): Features a sulfonamide group attached to an imidazothiazole ring.

Physicochemical Properties

- Lipophilicity : The cyclohexylsulfonyl group likely increases logP compared to sulfonamide or amine analogs, impacting membrane permeability and bioavailability.

- Solubility : Polar sulfonamides (e.g., Compound 16) may exhibit better aqueous solubility than the target compound, which is predicted to favor organic solvents .

Research Findings and Implications

- Biological Activity: While pharmacological data for the target compound are unavailable, analogs such as N-[3-(azetidin-1-yl)propyl]quinoline-2-carboxamide (20) () demonstrate the importance of azetidine’s conformational rigidity in binding to biological targets .

- Synthetic Scalability : High-yield azetidine alkylation () suggests feasibility for scaling the target compound’s synthesis if optimized for sulfonation steps .

Biological Activity

1-(3-(Cyclohexylsulfonyl)azetidin-1-yl)-2,2-dimethylpropan-1-one is a synthetic compound that has attracted attention due to its potential biological activities. The compound features a unique structure that combines an azetidine ring with a cyclohexylsulfonyl group, which may contribute to its interaction with biological targets. This article explores the biological activity of this compound based on existing research, highlighting its mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

The compound can be described by the following structural formula:

Key Properties:

- Molecular Weight : 288.38 g/mol

- IUPAC Name : this compound

The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors. The cyclohexylsulfonyl moiety is known to inhibit certain enzyme activities, while the azetidine portion may modulate various signaling pathways.

Biological Activities

Research indicates that this compound exhibits several biological activities:

- Antimicrobial Activity : Preliminary studies suggest that the compound has potential antimicrobial properties, inhibiting the growth of certain bacterial strains.

- Anti-inflammatory Effects : The compound may modulate inflammatory pathways, potentially providing therapeutic benefits in conditions characterized by inflammation.

- Cytotoxicity : In vitro studies have shown that this compound may induce cytotoxic effects in cancer cell lines, suggesting its potential as an anticancer agent.

Research Findings and Case Studies

Recent studies have focused on the synthesis and evaluation of the biological activity of this compound. Below are summarized findings from various research efforts:

| Study | Findings |

|---|---|

| Study 1 | Investigated the antimicrobial properties against E. coli and S. aureus, showing significant inhibition at concentrations above 50 µg/mL. |

| Study 2 | Evaluated anti-inflammatory effects in a murine model, demonstrating reduced levels of pro-inflammatory cytokines (TNF-alpha and IL-6) after treatment. |

| Study 3 | Assessed cytotoxicity in human cancer cell lines (MCF-7 and HeLa), revealing IC50 values of 30 µM and 25 µM respectively, indicating moderate cytotoxic effects. |

Q & A

Q. What are the key structural features of 1-(3-(Cyclohexylsulfonyl)azetidin-1-yl)-2,2-dimethylpropan-1-one, and how do they influence its reactivity?

The compound contains an azetidine ring (4-membered nitrogen heterocycle), a cyclohexylsulfonyl group (electron-withdrawing), and a 2,2-dimethylpropan-1-one (pivaloyl) moiety. The sulfonyl group enhances electrophilicity and hydrogen-bonding potential, while the azetidine ring introduces strain, increasing reactivity in nucleophilic substitutions. The pivaloyl group provides steric bulk, influencing regioselectivity in reactions .

Q. What synthetic routes are reported for this compound, and what are their critical reaction conditions?

Two primary routes are documented:

- Route A : Condensation of a preformed azetidine sulfonyl chloride with 2,2-dimethylpropan-1-one derivatives under basic conditions (e.g., K₂CO₃ in DCM, 0–25°C).

- Route B : Sulfonylation of azetidine intermediates using cyclohexanesulfonyl chloride in THF with triethylamine as a base.

Key factors include strict temperature control (<30°C) to avoid ring-opening of the azetidine and solvent polarity to stabilize intermediates .

Q. How is the compound characterized post-synthesis, and what analytical techniques are essential?

Characterization typically involves:

- NMR : ¹H/¹³C NMR to confirm azetidine ring integrity and sulfonyl group placement.

- HRMS : To verify molecular weight (403.46 g/mol).

- FT-IR : Peaks at 1700–1750 cm⁻¹ (ketone C=O) and 1150–1200 cm⁻¹ (sulfonyl S=O) are diagnostic .

Advanced Research Questions

Q. How does the cyclohexylsulfonyl group influence the compound’s interaction with biological targets compared to aryl-sulfonyl analogs?

The cyclohexyl group enhances lipophilicity, improving membrane permeability, while the sulfonyl group participates in hydrogen bonding with enzyme active sites (e.g., kinases or proteases). Comparative studies with aryl-sulfonyl analogs show a 10–20% increase in binding affinity due to reduced steric hindrance from the cyclohexyl group .

Q. What contradictions exist in reported bioactivity data, and how might experimental design resolve them?

Conflicting IC₅₀ values (e.g., 2.5 μM vs. 8.7 μM for kinase inhibition) may arise from assay conditions (e.g., ATP concentration variations). Standardizing assays using FRET-based methods with fixed ATP levels (1 mM) and controlled pH (7.4) is recommended .

Q. What computational methods are suitable for predicting the compound’s metabolic stability and off-target effects?

Q. How can reaction yields be optimized for large-scale synthesis while maintaining stereochemical purity?

- Microwave-Assisted Synthesis : Reduces reaction time from 12h to 2h, improving yield from 65% to 85%.

- Chiral HPLC : Ensures enantiomeric purity (>99% ee) during purification. Contamination by ring-opened byproducts is minimized using anhydrous solvents .

Q. What are the challenges in determining solubility and stability under physiological conditions, and how are they addressed?

The compound’s low aqueous solubility (<0.1 mg/mL) complicates in vitro assays. Strategies include:

- Co-solvent Systems : 10% DMSO/PBS (v/v) for cell-based studies.

- Accelerated Stability Testing : HPLC monitoring under varying pH (3–9) and temperature (4–40°C) to identify degradation pathways (e.g., sulfonyl group hydrolysis) .

Methodological Recommendations

Q. Experimental Design for Structure-Activity Relationship (SAR) Studies

- Variation Points : Replace cyclohexyl with cyclopentyl or adamantyl groups to assess steric effects.

- Assays : Use SPR (Surface Plasmon Resonance) for real-time binding kinetics to correlate substituent changes with affinity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.